Octadecanoic acid, 10-sulfo-, 1-methyl ester, sodium salt

Description

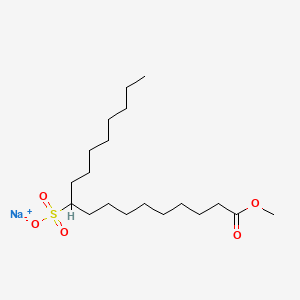

Octadecanoic acid, 10-sulfo-, 1-methyl ester, sodium salt (CAS: Not explicitly provided; structurally related to entries in , and 20) is a sulfonated fatty acid derivative. Its structure consists of an 18-carbon chain (stearic acid backbone) with a sulfonate (-SO₃⁻) group at the 10th carbon, a methyl ester at the 1st carbon, and a sodium counterion. This compound is a surfactant, leveraging the hydrophilic sulfonate group and hydrophobic alkyl chain for emulsification and detergent applications. Its synthesis likely involves sulfonation of octadecanoic acid methyl ester, followed by neutralization with sodium hydroxide .

Properties

CAS No. |

61791-91-1 |

|---|---|

Molecular Formula |

C19H37NaO5S |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

sodium;18-methoxy-18-oxooctadecane-9-sulfonate |

InChI |

InChI=1S/C19H38O5S.Na/c1-3-4-5-6-9-12-15-18(25(21,22)23)16-13-10-7-8-11-14-17-19(20)24-2;/h18H,3-17H2,1-2H3,(H,21,22,23);/q;+1/p-1 |

InChI Key |

QCQYSGXYMTXIGH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC(CCCCCCCCC(=O)OC)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Biological Activity

Octadecanoic acid, 10-sulfo-, 1-methyl ester, sodium salt, commonly referred to as sodium octadecanoate sulfonate or sodium stearate sulfonate, is a sulfonated fatty acid methyl ester. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and environmental science. This article delves into its biological activity, including its effects on cell viability, anti-inflammatory properties, and potential applications.

- Chemical Formula : C18H37NaO3S

- Molecular Weight : 348.56 g/mol

- CAS Number : 517098

1. Cell Viability and Cytotoxicity

Research indicates that sodium octadecanoate sulfonate exhibits varying effects on cell viability depending on concentration and exposure time. In studies assessing cytotoxicity using different cell lines, it was observed that:

- At low concentrations (1-10 μg/mL), the compound did not significantly affect cell viability.

- Higher concentrations (above 50 μg/mL) resulted in reduced cell proliferation, suggesting a dose-dependent cytotoxic effect.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that sodium octadecanoate sulfonate can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages:

- Concentration Range : Effective inhibition was noted at concentrations between 10-100 μg/mL.

- Mechanism : The inhibition of NO production is linked to the downregulation of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

Sodium octadecanoate sulfonate has shown antimicrobial properties against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 14 |

These results suggest that the compound may serve as a potential antimicrobial agent in pharmaceutical formulations.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of sodium octadecanoate sulfonate highlighted its effectiveness against common pathogens. The compound was tested using the disk diffusion method against various bacterial strains. The results indicated significant inhibition zones compared to control groups, establishing its potential use in topical antiseptics.

Case Study 2: Anti-inflammatory Mechanism

In another study focused on its anti-inflammatory properties, RAW 264.7 macrophage cells were treated with sodium octadecanoate sulfonate prior to LPS stimulation. The results demonstrated a marked decrease in pro-inflammatory cytokine production, suggesting that the compound could modulate inflammatory responses effectively.

Research Findings

Recent research has expanded on the functional applications of sodium octadecanoate sulfonate in various fields:

- Pharmaceuticals : Its surfactant properties make it suitable for drug delivery systems.

- Environmental Science : As a biodegradable surfactant, it is considered for use in eco-friendly cleaning products and industrial applications.

Comparison with Similar Compounds

Positional Isomers: Sulfonate Group Variations

- Octadecanoic Acid, 2-Sulfo-, 1-Methyl Ester, Sodium Salt (CAS 4062-78-6) Structure: Sulfonate at C2 instead of C10. Properties: Shorter hydrophobic segment (C1–C2) adjacent to the sulfonate group reduces micelle stability compared to the C10 isomer. This may lower critical micelle concentration (CMC) but enhance solubility in polar solvents . Applications: Used in food-grade detergents due to its surfactant properties .

- Octadecanoic Acid, 9(or10)-(Sulfooxy)-, 1-(2-Ethylhexyl) Ester, Sodium Salt (CAS 68541-52-6) Structure: Sulfonate at C9/C10 with a bulky 2-ethylhexyl ester. Properties: The larger ester group increases hydrophobicity, reducing water solubility but improving compatibility with nonpolar matrices. This structural feature is advantageous in industrial lubricants or coatings .

Ester Group Variations

- Octadecanoic Acid Methyl Ester (Non-Sulfonated) Structure: Lacks the sulfonate group. Properties: Lipophilic, with applications in biodiesel and antimicrobial agents (e.g., LC₅₀ values against Aphis craccivora: 1.299–1.845 mg/cm² in phytochemical extracts) . Comparison: The absence of sulfonation limits its utility as a surfactant but enhances membrane permeability in bioactive applications .

- Octadecanoic Acid, 2,3-Dihydroxypropyl Ester Structure: Features a glycerol backbone instead of sulfonation. Properties: Exhibits nematicidal activity (21.8% yield in B. amyloliquefaciens metabolites) and antioxidant properties, attributed to hydroxyl groups enabling hydrogen bonding .

Counterion and Functional Group Variations

Sodium Stearoyl Lactate (SSL)

1-Octadecyl Sulfate Sodium Salt

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Sulfonate/Group Position | Ester Group | Water Solubility | Key Applications |

|---|---|---|---|---|---|

| Octadecanoic acid, 10-sulfo-, 1-methyl ester, Na | C₁₉H₃₇NaO₅S | C10 | Methyl | High | Detergents, Emulsifiers |

| Octadecanoic acid, 2-sulfo-, 1-methyl ester, Na | C₁₉H₃₇NaO₅S | C2 | Methyl | High | Food-grade surfactants |

| Octadecanoic acid methyl ester | C₁₉H₃₈O₂ | None | Methyl | Low | Biofuels, Antimicrobials |

| Sodium Stearoyl Lactate (SSL) | C₂₁H₃₉NaO₄ | N/A (lactate) | Lactyl | Moderate | Food additives |

Q & A

Q. What is the structural characterization of Octadecanoic acid, 10-sulfo-, 1-methyl ester, sodium salt, and how is it confirmed experimentally?

The compound is a sodium salt of a sulfonated stearic acid derivative. Its structure includes:

- An 18-carbon chain (octadecanoic acid backbone).

- A methyl ester group at the first carbon.

- A sulfonate (-SO₃⁻) group at the 10th carbon, neutralized by a sodium ion.

Q. Methodological Confirmation :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify methyl ester (δ ~3.6 ppm for OCH₃) and sulfonate proximity (downfield shifts due to electronegativity) .

- Infrared Spectroscopy (IR) : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1040–1200 cm⁻¹ (sulfonate S=O) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight (theoretical: C₁₉H₃₇NaO₆S ≈ 440.5 g/mol) .

Q. What are the standard synthesis protocols for this compound, and what challenges arise in achieving regioselective sulfonation?

Synthesis Steps :

Methyl Ester Formation : React stearic acid with methanol under acid catalysis (e.g., H₂SO₄) to form methyl stearate.

Sulfonation : Introduce a sulfonate group at C10 using sulfur trioxide (SO₃) or chlorosulfonic acid. Regioselectivity is controlled by steric directing agents or templating .

Neutralization : Treat with NaOH to form the sodium salt.

Q. Challenges :

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound compare to non-sulfonated fatty acid esters?

Key Properties :

- Solubility : High water solubility due to the sulfonate group (polar ionic moiety). Contrasts with non-sulfonated esters (e.g., methyl stearate), which are hydrophobic .

- Thermal Stability : Decomposes above 200°C; sulfonate groups may reduce thermal stability compared to unmodified esters .

- Hygroscopicity : Sodium salt form may absorb moisture; store in desiccators .

Q. Experimental Validation :

- Solubility Tests : Measure in water, ethanol, and hexane at 25°C .

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures .

Advanced Questions

Q. How does the sulfonate group influence interfacial behavior in lipid bilayer systems?

Mechanistic Insights :

Q. Methodology :

- Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess monolayer formation .

- Fluorescence Anisotropy : Use DPH probes to evaluate membrane fluidity changes .

Q. What analytical techniques are optimal for quantifying trace impurities (e.g., unsulfonated byproducts) in this compound?

Recommended Techniques :

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 210 nm) separates sulfonated and non-sulfonated species .

- Ion Chromatography (IC) : Quantify free sulfate ions from incomplete reactions .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities (e.g., residual methanol) after derivatization .

Q. How do environmental factors (pH, UV exposure) affect the compound’s stability, and what degradation products form?

Stability Profile :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.